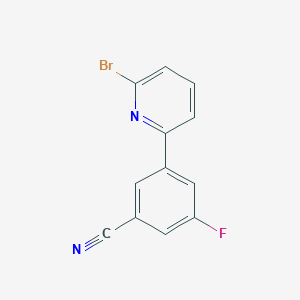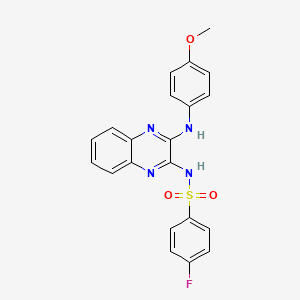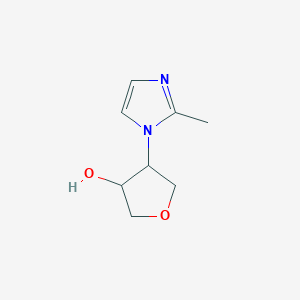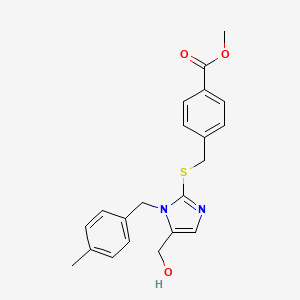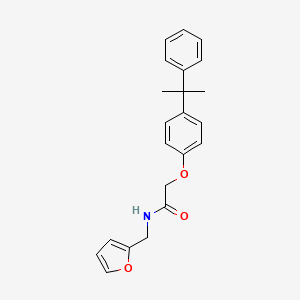
N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide is a complex organic compound featuring a furan ring, a phenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of furan-2-ylmethylamine with 2-(4-(2-phenylpropan-2-yl)phenoxy)acetic acid under coupling conditions. The reaction typically requires a coupling reagent such as DMT/NMM/TsO or EDC, and is often carried out in a microwave reactor to enhance reaction efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures, ensuring consistent quality, and optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the acetamide group to yield corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its furan ring makes it a versatile intermediate in organic synthesis.
Biology: The compound has potential biological applications, particularly in the development of new pharmaceuticals. Its structure allows it to interact with various biological targets, making it a candidate for drug design.
Medicine: Research is ongoing to explore the medicinal properties of this compound. It may have applications in treating diseases due to its ability to modulate biological pathways.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide exerts its effects involves interactions with specific molecular targets. The furan ring and phenyl group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)acetamide
N-(furan-2-ylmethyl)benzamide
N-(furan-2-ylmethyl)indole-3-carboxamide
Uniqueness: N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide is unique due to its specific combination of functional groups and structural elements
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-22(2,17-7-4-3-5-8-17)18-10-12-19(13-11-18)26-16-21(24)23-15-20-9-6-14-25-20/h3-14H,15-16H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSSXKBXXJWTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]but-2-ynamide](/img/structure/B2938392.png)

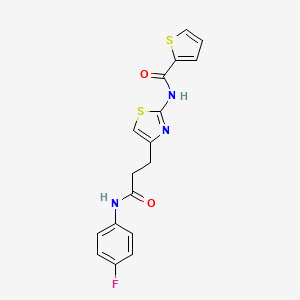
![N-(3,5-DIMETHYLPHENYL)-1-(THIOPHEN-2-YL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE](/img/structure/B2938396.png)
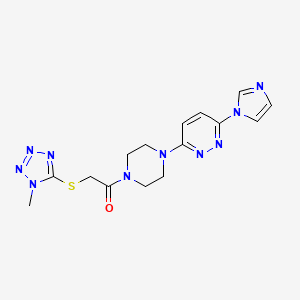
![2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2938400.png)
![1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/new.no-structure.jpg)

![2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol](/img/structure/B2938406.png)
![methyl 4,5-dimethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate](/img/structure/B2938407.png)
